methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate
Description
Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Properties
IUPAC Name |
methyl 3-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-17-10-13-7-8-22(12-15(13)11-18(17)26-2)20(24)21-16-6-4-5-14(9-16)19(23)27-3/h4-6,9-11H,7-8,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDPOFUMWXWRMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NC3=CC=CC(=C3)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate typically involves multiple steps. One common synthetic route includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with a benzoic acid derivative under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate has several scientific research applications:
- **
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biological Activity
Methyl 3-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoate is a complex organic compound that exhibits significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C23H26N2O3
- Molecular Weight : 378.5 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1=CC2=C(C=C1)N(C=C2)CCC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC
This compound features isoquinoline and benzoate moieties, which contribute to its unique biological activities.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, a study indicated that similar isoquinoline derivatives showed promising results in inhibiting human cancer cell growth by targeting tubulin polymerization . This suggests that this compound may exert similar effects through modulation of microtubule dynamics.
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound binds to tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase . This property is crucial for its potential use as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Tubulin Inhibition : Research indicates that isoquinoline derivatives can inhibit tubulin polymerization effectively. A related compound demonstrated significant antiproliferative activity at low concentrations (100 nM), emphasizing the importance of structural features such as methoxy groups in enhancing biological efficacy .
- Cell Cycle Arrest : In vitro studies have shown that treatment with isoquinoline derivatives leads to G2/M phase arrest in cancer cells. This effect is attributed to the disruption of microtubule dynamics essential for cell division .
Data Table: Biological Activity Summary
| Activity | Effect | Concentration | Cell Line Tested |
|---|---|---|---|
| Antiproliferative | Inhibition of cell growth | 100 nM | HeLa cells |
| Cell Cycle Arrest | G2/M phase arrest | Not specified | Various cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
